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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozavaptan Hydrochloride is a potent and selective non-peptide antagonist of the
vasopressin V2 receptor, playing a crucial role in the regulation of water balance. This technical
guide provides a comprehensive overview of its chemical structure, physicochemical
properties, mechanism of action, pharmacodynamics, and available pharmacokinetic data.
Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate
further research and development. This document aims to serve as a core resource for
professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.

Chemical Structure and Physicochemical Properties

Mozavaptan Hydrochloride, also known as OPC-31260, is a benzazepine derivative with the
chemical name N-[4-[[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-
ylJcarbonyl]phenyl]-2-methylbenzamide hydrochloride.[1] Its structure is characterized by a
central benzazepine ring system linked to a substituted benzamide moiety.

Table 1. Chemical and Physicochemical Properties of Mozavaptan Hydrochloride
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Property Value Reference(s)

N-[4-[5-
(dimethylamino)-2,3,4,5-
tetrahydro-1-benzazepine-1-

IUPAC Name [1]
carbonyl]phenyl]-2-

methylbenzamide;hydrochlorid

e
Synonyms OPC-31260, Physuline [1]
CAS Number 138470-70-9 [1]
Molecular Formula C27H30CIN3O2 [1]
Molecular Weight 464.0 g/mol [1]
Appearance Solid powder

Soluble in DMSO. Insoluble in

Solubility .
water.

Store at -20°C for long-term
Storage
storage.

Mechanism of Action

Mozavaptan Hydrochloride is a competitive antagonist of the arginine vasopressin (AVP)
receptor 2 (V2R).[2][3] The V2R is a G-protein coupled receptor primarily located on the
basolateral membrane of the principal cells in the renal collecting ducts.[3] The binding of the
endogenous hormone AVP to V2R initiates a signaling cascade that results in the insertion of
aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[3] This process
increases water reabsorption from the tubular fluid back into the bloodstream, leading to
concentrated urine and conservation of body water.

By competitively blocking the binding of AVP to the V2R, Mozavaptan Hydrochloride inhibits
this signaling pathway.[2][3] This antagonism prevents the translocation of AQP2 channels,
thereby reducing water permeability in the collecting ducts. The result is an increase in free
water excretion (aquaresis) without a significant loss of electrolytes, leading to more dilute
urine.[3]
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Caption: Signaling pathway of Vasopressin V2 receptor and inhibition by Mozavaptan.

Pharmacodynamics

The primary pharmacodynamic effect of Mozavaptan Hydrochloride is aquaresis, the
excretion of solute-free water. This leads to a dose-dependent increase in urine volume and a

corresponding decrease in urine osmolality.

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of Mozavaptan
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Parameter Species Value Description Reference(s)
Concentration

V2 Receptor causing 50%

Binding Affinity Rat 14 nM inhibition of AVP

(ICs0) binding to V2
receptors.

Concentration

V1 Receptor causing 50%

Binding Affinity Rat 1.2 uM inhibition of AVP

(ICs0) binding to V1
receptors.
Demonstrates
high selectivit

Selectivity g Y

Rat ~85-fold for the V2

(V1IV2)
receptor over the
V1 receptor.
Dose-
dependently

In Vivo Aquaretic increases urine

Rat 1-30 mg/kg (oral)

Effect flow and
decreases urine
osmolality.

Pharmacokinetics

Detailed pharmacokinetic data for Mozavaptan Hydrochloride in humans is not extensively
available in the public domain. However, based on its chemical nature and the class of 'vaptan'
drugs, some general characteristics can be inferred. It is known to be orally active. The
metabolism of many vaptans involves the cytochrome P450 enzyme system, particularly
CYP3AA4.

Table 3: Known Pharmacokinetic Characteristics of Mozavaptan Hydrochloride
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Parameter Information
Route of Administration Oral
Absorption Orally bioavailable.

Likely metabolized by hepatic cytochrome P450

Metabolism ]
enzymes, particularly CYP3A4.

) Specific data on excretion pathways and
Excretion . :
clearance rates are not readily available.

Experimental Protocols
In Vitro Vasopressin V2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of
Mozavaptan Hydrochloride for the vasopressin V2 receptor.

5.1.1. Materials

Membrane preparation from cells expressing recombinant human or rat vasopressin V2
receptors.

o Radioligand: [3H]-Arginine Vasopressin ([H]-AVP).

¢ Non-labeled ("cold") Arginine Vasopressin.

» Mozavaptan Hydrochloride.

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM CaClz, 0.1% BSA, pH 7.4.
e Wash Buffer: 50 mM Tris-HCI, 500 mM NaCl, pH 7.4.

e Glass fiber filters (e.g., Whatman GF/C).

« Scintillation cocktail.

e 96-well microplates.
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Filtration apparatus.

Scintillation counter.

5.1.2. Procedure

 Membrane Preparation: Homogenize cells expressing the V2 receptor in ice-cold
homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and
cellular debris. The supernatant is then ultracentrifuged to pellet the membranes. The
membrane pellet is washed and resuspended in assay buffer. Protein concentration is
determined using a standard method (e.g., Bradford assay).

e Assay Setup: In a 96-well plate, add in the following order:

o

Assay buffer.

[¢]

A fixed concentration of [3H]-AVP.

[e]

Increasing concentrations of Mozavaptan Hydrochloride (or unlabeled AVP for control).

[e]

Membrane preparation.

e Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time
(e.g., 60 minutes) to allow binding to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration
apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

e Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-
specifically bound radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Data Analysis: Determine the concentration of Mozavaptan Hydrochloride that inhibits 50%
of the specific binding of [3H]-AVP (ICso value). The affinity constant (Ki) can then be
calculated using the Cheng-Prusoff equation.
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Caption: Experimental workflow for the in vitro V2 receptor binding assay.
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In Vivo Measurement of Aquaretic Effect in Rats

This protocol describes the methodology to assess the aquaretic effect of orally administered

Mozavaptan Hydrochloride in rats.

5.2.1. Materials

Male Sprague-Dawley or Wistar rats.

Mozavaptan Hydrochloride.

Vehicle (e.g., 0.5% carboxymethyl cellulose).

Metabolic cages for urine collection.

Oral gavage needles.

Graduated cylinders or balances for urine volume measurement.

Osmometer.

5.2.2. Procedure

Animal Acclimation: Acclimate rats to metabolic cages for several days before the
experiment. Provide free access to food and water.

Fasting: Fast the animals overnight with free access to water before drug administration.

Baseline Urine Collection: Collect urine for a defined period (e.g., 2 hours) before drug
administration to establish baseline values for urine volume and osmolality.

Drug Administration: Administer Mozavaptan Hydrochloride (at various doses, e.g., 1, 3,
10, 30 mg/kg) or vehicle to the rats via oral gavage.

Urine Collection: Place the rats back into the metabolic cages and collect urine at specified
time intervals (e.g., every hour for 6 hours).

Measurements: For each collected urine sample, measure the volume and determine the
osmolality using an osmometer.
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+ Data Analysis: Compare the urine volume and osmolality of the Mozavaptan-treated groups
with the vehicle-treated control group. Analyze the data for dose-dependent effects.

Acclimate rats to
metabolic cages

Fast rats overnight
(water ad libitum)

Collect baseline
urine sample

Administer Mozavaptan or
vehicle via oral gavage

Collect urine at
timed intervals

Measure urine volume
and osmolality

Analyze and compare data
between groups
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Caption: Experimental workflow for measuring the in vivo aquaretic effect in rats.

Clinical Significance and Applications

Mozavaptan Hydrochloride has been investigated for the treatment of hyponatremia, a
condition of low sodium levels in the blood, particularly in patients with the syndrome of
inappropriate antidiuretic hormone (SIADH). By promoting the excretion of excess water, it can
help to normalize serum sodium concentrations.

Conclusion

Mozavaptan Hydrochloride is a well-characterized, potent, and selective vasopressin V2
receptor antagonist. Its mechanism of action leads to a predictable and dose-dependent
aquaretic effect. This technical guide provides foundational information and experimental
methodologies to support further research into its pharmacological properties and potential
therapeutic applications. While detailed clinical pharmacokinetic data is limited in publicly
available literature, the provided information serves as a valuable resource for scientists and
researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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